2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
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Overview
Description
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C7H11N3O2S It is characterized by the presence of a thiazole ring, an amino group, and a hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acids. One common method includes the condensation of 2-aminothiazole with 3-hydroxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of 3-hydroxypropionic acid or 3-hydroxypropionaldehyde.
Reduction: Formation of 2-amino-N-(3-aminopropyl)thiazole-5-carboxamide.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiazole ring and amino group play crucial roles in binding to the active sites of target proteins, modulating their activity and resulting in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Similar structure but with a methyl group instead of a hydroxypropyl side chain.
2-Amino-4,5-dimethylthiazole: Contains two methyl groups on the thiazole ring.
2-Amino-5-ethylthiazole: Features an ethyl group on the thiazole ring.
Uniqueness
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is unique due to the presence of the hydroxypropyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNAXYNQIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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